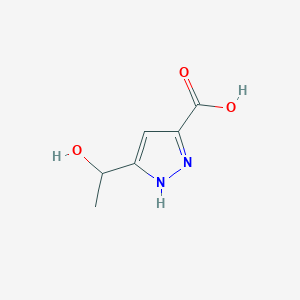

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2-3,9H,1H3,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXMXJMPUWVLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401584-94-8 | |

| Record name | 5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97F739553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of this compound. As a key synthetic intermediate and a known metabolite of the androgen receptor inhibitor Darolutamide, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes information from established chemical principles and data on analogous pyrazole structures to offer field-proven insights for scientific professionals. The guide is structured to provide a foundational understanding of the pyrazole core, followed by detailed discussions on the specific properties and reactions of the title compound, and concludes with its applications and a full list of authoritative references.

The Pyrazole Scaffold: A Privileged Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties that have made it a cornerstone in pharmaceutical and agrochemical research.[1][2][3]

-

Aromaticity and Reactivity : The pyrazole ring is a π-excessive aromatic system, which makes it generally stable and resistant to non-catalytic reduction or oxidation.[4][5] Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position, which has the highest electron density.[1][4][5][6]

-

Amphoteric Nature : N-unsubstituted pyrazoles are amphoteric.[4] The pyrrole-type nitrogen (N1) is weakly acidic and can be deprotonated by a base, while the pyridine-type nitrogen (N2) is basic and can be protonated or act as a nucleophile in reactions.[1][4][5]

-

Biological Significance : The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3]

This compound incorporates this versatile scaffold, functionalized with a carboxylic acid at the C3 position and a secondary alcohol at the C5 position. These functional groups significantly influence the molecule's overall physicochemical properties and reactivity, making it a valuable and versatile building block.[7][8]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted from its structure and data available in chemical databases.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₈N₂O₃ | [7][9] |

| Molecular Weight | 156.14 g/mol | [7][9] |

| CAS Number | 1401584-94-8 (racemate) | [7] |

| 1401572-44-8 ((S)-isomer) | ||

| 1401572-47-1 ((R)-isomer) | [9][10] | |

| IUPAC Name | This compound | [7] |

| Computed XLogP3 | -0.4 | [7][9] |

| Hydrogen Bond Donors | 3 (Carboxylic OH, Alcohol OH, Ring NH) | [7][9] |

| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, Carboxylic OH, Alcohol OH, Ring N) | [7][9] |

| Acidity/Basicity | The molecule is acidic due to the carboxylic acid group (primary acidic site) and the pyrazole N1-H. The pyrazole N2 atom provides a basic site. | [1][4] |

| Tautomerism | As an N-unsubstituted pyrazole, it exists in a tautomeric equilibrium where the proton on the nitrogen can reside on either N1 or N2. | [5] |

Synthesis Strategies

A detailed, peer-reviewed synthesis of this compound is not prominently available. However, based on established pyrazole chemistry, two logical synthetic routes can be proposed.

Route A: Reduction from 5-acetyl-1H-pyrazole-3-carboxylic acid

This is the most direct proposed route, leveraging a known precursor. The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid has been described, for instance, from the reaction of a 2,3-butanedione derivative with a hydrazine compound.[11] The subsequent step is a selective reduction.

Causality of Experimental Choice: The choice of sodium borohydride (NaBH₄) as the reducing agent is critical. It is a mild and chemoselective reagent that readily reduces ketones to secondary alcohols while typically not affecting more stable functional groups like carboxylic acids or the aromatic pyrazole ring under standard conditions. This selectivity prevents over-reduction and simplifies purification.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 5-acetyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent like methanol or a mixture of THF and water at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute HCl or acetic acid, until the pH is acidic (~pH 5-6) to neutralize excess borohydride and hydrolyze borate esters.

-

Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the pyrazole ring.

-

Reactions at the Carboxylic Acid Group : This is often the most reactive site for derivatization.

-

Amide and Ester Formation : The carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. [12]This highly reactive intermediate can then be treated with various amines or alcohols to form a diverse library of amides and esters, respectively. [12][13]This is a cornerstone of medicinal chemistry for modifying solubility and biological activity.

-

-

Reactions at the Hydroxyl Group :

-

Oxidation : The secondary alcohol can be oxidized back to the corresponding ketone (5-acetyl-1H-pyrazole-3-carboxylic acid) using mild oxidizing agents like pyridinium chlorochromate (PCC) or more environmentally benign methods.

-

Esterification/Etherification : The hydroxyl group can be acylated to form esters or alkylated to form ethers under appropriate conditions, offering another handle for structural modification.

-

-

Reactions on the Pyrazole Ring :

-

N-Substitution : The acidic N1 proton can be removed by a base, and the resulting pyrazolate anion can be alkylated or acylated. [6]This is a common strategy to block tautomerism and explore structure-activity relationships at this position.

-

C4-Substitution : The C4 position remains susceptible to electrophilic substitution, although the electron-withdrawing nature of the C3-carboxylic acid may slightly deactivate the ring compared to unsubstituted pyrazole. [1][4]

-

Spectral and Analytical Characterization (Predicted)

Predicting the spectral data is essential for confirming the identity and purity of the synthesized compound. The following are expected characteristics based on the structure and data from analogous compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | - C4-H: A singlet expected around δ 6.5-7.0 ppm. [14] - -CH(OH)-: A quartet coupled to the methyl protons, likely around δ 4.8-5.2 ppm. - -CH₃: A doublet coupled to the methine proton, expected around δ 1.5-1.7 ppm. - Exchangeable Protons: Broad singlets for the NH , OH (alcohol), and COOH protons, which may exchange with D₂O. Their chemical shifts are highly dependent on solvent and concentration. |

| ¹³C NMR | - C=O (Acid): Expected in the δ 160-170 ppm region. - C3 & C5 (Ring): Deshielded carbons attached to nitrogen, likely in the δ 140-155 ppm range. [2] - C4 (Ring): Shielded carbon, expected around δ 105-115 ppm. [2] - -CH(OH)-: Expected around δ 60-70 ppm. - -CH₃: Expected in the aliphatic region, δ 20-25 ppm. |

| FTIR (cm⁻¹) | - O-H (Acid): A very broad band from ~2500-3300 cm⁻¹. - N-H (Ring): A moderate, broad band around 3100-3200 cm⁻¹. - O-H (Alcohol): A sharper, distinct band around 3300-3500 cm⁻¹. - C=O (Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C=N, C=C (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | - (M+H)⁺: Expected at m/z 157.0557 for the exact mass C₆H₉N₂O₃⁺. - Fragmentation: Likely fragments include loss of H₂O (M-18), loss of CO₂ (M-44), and cleavage of the hydroxyethyl side chain. |

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a high-value intermediate in pharmaceutical synthesis.

-

Synthesis of Androgen Receptor (AR) Modulators : This compound is a crucial building block for Darolutamide and related potent AR modulators. [8][15]The synthesis involves coupling this pyrazole unit with another heterocyclic fragment via an amide bond, highlighting the importance of the carboxylic acid functionality for derivatization. [8]* Metabolite Studies : As a known metabolite of Darolutamide, access to a pure, synthetic standard of this compound is essential for pharmacokinetic and drug metabolism studies, allowing researchers to quantify its formation, distribution, and clearance in biological systems. [7]* Scaffold for Library Synthesis : The multiple functional handles on this molecule make it an ideal starting point for the creation of compound libraries. By systematically modifying the carboxylic acid, alcohol, and pyrazole nitrogen, medicinal chemists can explore a broad chemical space to discover new bioactive agents.

Conclusion

This compound is a multifunctional heterocyclic compound with significant value in modern drug discovery. While it is primarily recognized as a key precursor to advanced pharmaceutical agents, its inherent chemical properties—defined by the aromatic pyrazole core and its reactive hydroxyl and carboxyl substituents—offer considerable versatility for further chemical exploration. A thorough understanding of its synthesis, reactivity, and spectral properties, as outlined in this guide, is crucial for scientists aiming to leverage this potent building block in their research endeavors.

References

- synthesis and reactivity of some pyrazole derivatives. (n.d.).

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649–651. Retrieved February 20, 2026, from [Link]

-

Shaaban, M. R., & El-Sayed, N. N. E. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(34), 21016–21043. Retrieved February 20, 2026, from [Link]

-

Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Acta Chimica Slovenica, 66(2), 435–444. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]

-

Yadav, G., et al. (2013). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica, 5(3), 120-127. Retrieved February 20, 2026, from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved February 20, 2026, from [Link]

-

Bîcu, E., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1284. Retrieved February 20, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 20, 2026, from [Link]

-

Orient J Chem. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. J. Heterocyclic Chem., 49, 117-121. Retrieved February 20, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound, (S)-. Retrieved February 20, 2026, from [Link]

-

Stan, C., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7119. Retrieved February 20, 2026, from [Link]

-

Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Retrieved February 20, 2026, from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(2). Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved February 20, 2026, from [Link]

-

Gáspár, S., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1238. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved February 20, 2026, from [Link]

-

Technical Disclosure Commons. (2022). 5-Acetyl-1H-Pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]

-

Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65. Retrieved February 20, 2026, from [Link]

-

Khan, M. S. Y., & Akhter, M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M775. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved February 20, 2026, from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]

-

Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967–15990. Retrieved February 20, 2026, from [Link]

Sources

- 1. mkuniversity.ac.in [mkuniversity.ac.in]

- 2. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. This compound | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]

- 9. (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 96412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1401572-47-1|(R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. asianpubs.org [asianpubs.org]

- 14. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

Technical Monograph: (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

The following technical guide is structured to serve as a definitive reference for (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid , a critical chiral intermediate and metabolite in the pharmaceutical landscape of androgen receptor antagonists.

Role: Chiral Building Block & Active Metabolite (M-33) Compound Class: Functionalized 1H-Pyrazole

Executive Summary

(R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1401572-47-1) is a high-value chiral heterocycle. It serves two primary functions in modern drug development:

-

Strategic Intermediate: It is the "western" fragment used in the synthesis of Darolutamide (Nubeqa®), a next-generation non-steroidal androgen receptor antagonist (ARi) used for prostate cancer.

-

Pharmacokinetic Marker: It is identified as Metabolite M-33, a major circulating metabolite of Darolutamide formed via amide hydrolysis.

This guide details the stereoselective synthesis, physicochemical characterization, and biological context of this compound, emphasizing the critical need for enantiomeric purity in pharmaceutical applications.

Chemical Profile & Stereochemistry

| Property | Specification |

| IUPAC Name | 5-[(1R)-1-hydroxyethyl]-1H-pyrazole-3-carboxylic acid |

| CAS Number | 1401572-47-1 (R-isomer) / 1401584-94-8 (racemate) |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Chirality | (R)-enantiomer at the hydroxyethyl position |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.5 (Pyrazole NH) |

Stereochemical Criticality: The (R)-configuration of the hydroxyethyl group is pharmacologically essential. In the context of Darolutamide, this chiral center is conserved from the starting material. Inversion or racemization at this center during synthesis or metabolism can significantly alter binding affinity to the androgen receptor.

Synthetic Pathways: The "De Novo" Asymmetric Approach

Unlike traditional methods that rely on the resolution of racemic mixtures, the preferred industrial route utilizes a metal-catalyzed asymmetric [3+2] cycloaddition . This ensures high enantiomeric excess (ee) from the outset.

Mechanistic Pathway (Route A)

The synthesis exploits the reaction between (R)-3-butyn-2-ol and ethyl diazoacetate .

-

Catalyst: Zinc Triflate [Zn(OTf)₂]

-

Mechanism: The zinc salt coordinates with the alkyne and diazo species, facilitating a regioselective 1,3-dipolar cycloaddition.

-

Regioselectivity: Favors the 3,5-disubstituted pyrazole over the 3,4-isomer.

Visualization: Synthesis Workflow

Caption: Figure 1. Stereoselective synthesis of the target acid via Zinc-catalyzed [3+2] cycloaddition.

Biological Significance: The Darolutamide Connection

Metabolic Origin (Metabolite M-33)

In vivo, Darolutamide undergoes metabolic transformation.[1] A primary pathway is the hydrolysis of the central amide bond.

-

Parent Drug: Darolutamide (Active AR Antagonist).

-

Reaction: Amidase-mediated hydrolysis.

-

Products:

-

M-33: (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (The Target).

-

Amine Fragment: (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-amine.[2]

-

Pharmacological Insight: While M-33 is a major circulating metabolite, it generally exhibits significantly lower affinity for the androgen receptor compared to the parent drug, effectively serving as a clearance product.

Visualization: Metabolic Pathway

Caption: Figure 2. Metabolic generation of M-33 from Darolutamide via amide hydrolysis.

Experimental Protocols

Protocol A: Synthesis of (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Based on methodologies adapted from US Patent 10,383,853.

Phase 1: Cycloaddition (Formation of Ethyl Ester)

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂).

-

Reagents: Charge Triethylamine (Et₃N, 3.0 eq) and Zinc Triflate (Zn(OTf)₂, 0.15 eq).

-

Addition 1: Add (R)-(+)-3-butyn-2-ol (1.0 eq) to the mixture. Stir at room temperature (RT) for 15 minutes to allow coordination.

-

Addition 2: Slowly add Ethyl Diazoacetate (1.2 eq) dropwise over 1 hour. Caution: Exothermic reaction; control temperature < 30°C.

-

Reaction: Stir at RT for 24 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel) to isolate Ethyl 5-((R)-1-hydroxyethyl)-1H-pyrazole-3-carboxylate.

Phase 2: Hydrolysis (Formation of Acid)

-

Dissolution: Dissolve the ester from Phase 1 in THF (5 vol).

-

Base Hydrolysis: Add 2M NaOH (aq) (3.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 66°C) for 2-3 hours.

-

Isolation:

-

Cool to RT.

-

Remove THF under reduced pressure.

-

Acidify the remaining aqueous layer to pH ~2-3 using 2M HCl.

-

The product will precipitate as a white solid.[3]

-

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Analytical Quality Control (HPLC)

To ensure enantiomeric purity (avoiding the S-enantiomer):

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Acceptance Criteria: ee > 99.5%.

References

-

US Patent 10,383,853 . Carboxamide derivative and its diastereomers in stable crystalline form. Assigned to Orion Corp, Bayer HealthCare. (Detailed synthesis of the ethyl ester intermediate and hydrolysis).

-

PubChem Compound Summary . CID 96412279: (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid.[4] National Center for Biotechnology Information.

-

FDA Center for Drug Evaluation and Research . Application Number 212099Orig1s000 (Nubeqa/Darolutamide) - Clinical Pharmacology and Biopharmaceutics Review. (Identifies M-33 as a major metabolite).

-

Katritzky, A. R., et al. Regioselective synthesis of polysubstituted pyrazoles. Journal of Organic Chemistry, 2001. (Foundational chemistry for pyrazole synthesis).

Sources

- 1. 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 96412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Fate of Darolutamide: A Technical Guide to 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid and Other Key Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor (ARI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its unique chemical structure, featuring a flexible polar-substituted pyrazole, underpins a pharmacological profile characterized by strong antagonism of the androgen receptor (AR) with a favorable safety profile, particularly concerning central nervous system side effects.[3][4] A comprehensive understanding of its metabolic pathways is paramount for drug development professionals, as metabolism dictates the drug's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall clinical efficacy and safety.

This technical guide provides an in-depth exploration of the metabolic fate of darolutamide, with a specific focus on the formation and significance of its pyrazole-derived metabolite, 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid. While the major active metabolite, keto-darolutamide, dominates the systemic exposure and pharmacological activity, a complete metabolic picture requires elucidation of all biotransformation pathways, including the cleavage products that contribute to the drug's clearance.

Primary Metabolic Pathway: The Central Role of Keto-Darolutamide

The principal metabolic pathway for darolutamide is oxidative metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This process leads to the formation of its major and pharmacologically active metabolite, keto-darolutamide.[4][5] Darolutamide is administered as a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. These diastereomers undergo interconversion in vivo via the formation of keto-darolutamide, which is then reduced back to the diastereomers, a reaction catalyzed by aldo-keto reductase (AKR) isoforms, particularly AKR1C3.[6][7] This reductive step preferentially forms the (S,S)-diastereomer, leading to a steady-state plasma ratio of approximately 1:5 to 1:6 in favor of (S,S)-darolutamide.[6][8]

Crucially, keto-darolutamide exhibits a similar in vitro antagonistic activity at the androgen receptor as the parent drug, making it a significant contributor to the overall therapeutic effect.[4] In human plasma, the exposure to keto-darolutamide is approximately 2-fold higher than that of darolutamide.[6] Together, darolutamide and keto-darolutamide account for the vast majority (87.4%) of the drug-related material circulating in the plasma, underscoring their central role in the drug's mechanism of action.[3][6]

Caption: Interconversion of Darolutamide Diastereomers via Keto-darolutamide.

Secondary Metabolic Pathway: Cleavage of the Parent Molecule

While the formation of keto-darolutamide is the dominant metabolic event in terms of systemic exposure and pharmacological activity, another important pathway for the clearance of darolutamide involves the oxidative cleavage of the parent molecule. This pathway leads to the formation of smaller, more polar metabolites that are readily excreted. A key metabolite arising from this cleavage is This compound , which has been identified as "darolutamide metabolite M-33".[9][10]

This cleavage likely occurs at the amide bond, separating the two pyrazole-containing moieties of the darolutamide structure. The formation of this and other related pyrazole derivatives, such as pyrazole sulfates (M-29, M-24) and pyrazole glucuronides (M-21, M-22), has been confirmed in human mass balance studies.[6][7] These cleavage products are considered minor metabolites in plasma but are more prominent in urine, indicating that this pathway is primarily relevant for the drug's elimination rather than its therapeutic action.[4][6]

Caption: Formation of Pyrazole Metabolites via Oxidative Cleavage.

Further Biotransformation: The Role of Conjugation

Both darolutamide and its primary metabolite, keto-darolutamide, can undergo further phase II metabolism via glucuronidation.[5][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT1A1, involves the addition of a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion.[3][6] O-glucuronides and N-glucuronides of darolutamide have been identified as prominent metabolites in urine.[6][7]

Pharmacokinetic Profile and Clinical Significance

The metabolism of darolutamide results in a predictable pharmacokinetic profile. The effective half-life of both darolutamide and keto-darolutamide is approximately 20 hours in patients.[3] A human mass balance study with radiolabeled darolutamide showed that 63.4% of the dose is excreted in the urine and 32.4% in the feces, with complete recovery of the administered dose.[6]

| Parameter | Darolutamide | Keto-darolutamide |

| Primary Metabolizing Enzyme | CYP3A4 | - |

| Plasma Exposure (Relative) | 1x | ~2x |

| Pharmacological Activity | Active | Active |

| Effective Half-life (patients) | ~20 hours | ~20 hours |

| Major Excretion Route | Urine (as metabolites) | Urine (as metabolites) |

| Data compiled from multiple sources.[3][4][6] |

A key clinical advantage of darolutamide's metabolic profile is its low potential for clinically significant drug-drug interactions. Unlike other ARIs such as enzalutamide and apalutamide, darolutamide does not strongly induce CYP3A4 or other major CYP enzymes.[1] This reduces the risk of altered plasma concentrations of co-administered medications, a significant consideration for a patient population often receiving multiple concurrent therapies.

Analytical Methodologies: Quantification in Biological Matrices

The simultaneous quantification of darolutamide and keto-darolutamide in biological matrices like plasma is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification of Darolutamide and Keto-darolutamide

This protocol is a representative example based on published methodologies. Specific parameters may require optimization.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma, add an internal standard (e.g., bicalutamide or a stable isotope-labeled analog).

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Atlantis C18).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of 0.2% formic acid in water and acetonitrile (e.g., 35:65 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for darolutamide, keto-darolutamide, and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of darolutamide and keto-darolutamide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

The metabolism of darolutamide is a well-characterized process dominated by the formation of the active metabolite, keto-darolutamide, through CYP3A4-mediated oxidation. This primary pathway, along with the interconversion of the two parent diastereomers, is responsible for the majority of the systemic drug exposure and pharmacological effect.

The formation of This compound results from a secondary, minor metabolic pathway involving the oxidative cleavage of the darolutamide molecule. While this and other related pyrazole derivatives are not major contributors to the systemic pharmacological activity, their formation is integral to the overall biotransformation and subsequent urinary excretion of darolutamide. This comprehensive metabolic profile, coupled with a low potential for drug-drug interactions, contributes to the favorable clinical characteristics of darolutamide in the treatment of prostate cancer.

References

-

Therapeutic Goods Administration (TGA). (2020). Attachment: Product Information Darolutamide. Retrieved from [Link]

-

Justia Patents. (2025). Crystalline form of darolutamide. Retrieved from [Link]

-

De Wit, R., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Clinical Pharmacokinetics, 62(7), 947-960. Retrieved from [Link]

-

Taavitsainen, P., et al. (2021). Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans. Drug Metabolism and Disposition, 49(6), 420-433. Retrieved from [Link]

-

Taavitsainen, P., et al. (2021). Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2025). What is core patent covering Darolutamide? Retrieved from [Link]

-

De Wit, R., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Springer Link. Retrieved from [Link]

-

INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved from [Link]

- Google Patents. (2022). WO2022049075A1 - Amorphous solid dispersion of darolutamide.

-

ResearchGate. (2026). Pharmacokinetics of Darolutamide, its Diastereomers and Active Metabolite in the Mouse: Response to Saini NK et al. (2020). Retrieved from [Link]

-

Google Patents. (2019). WO 2019/166385 A1. Retrieved from [Link]

-

New Drug Approvals. (2016). DAROLUTAMIDE. Retrieved from [Link]

-

Sandmann, S., et al. (2021). Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment. Clinical Pharmacokinetics, 61(4), 565-575. Retrieved from [Link]

-

Taavitsainen, P., et al. (2020). Absorption, distribution, metabolism and excretion of darolutamide (a novel non-steroidal androgen receptor antagonist) in rats. Xenobiotica, 50(12), 1466-1478. Retrieved from [Link]

-

PharmaCompass. (n.d.). Darolutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Google Patents. (2023). WO2023161458A1 - Forme cristalline de darolutamide.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Retrieved from [Link]

-

Shore, N. D. (2020). Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer. Dove Medical Press. Retrieved from [Link]

-

Wikipedia. (n.d.). Darolutamide. Retrieved from [Link]

Sources

- 1. New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide [ouci.dntb.gov.ua]

- 2. Darolutamide - Wikipedia [en.wikipedia.org]

- 3. tga.gov.au [tga.gov.au]

- 4. d-nb.info [d-nb.info]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and structure-activity relationship (SAR) logic over generic descriptions.

Technical Monograph | Version 2.0

Executive Summary: The Diazole Advantage

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern pharmacopeia, appearing in over 40 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to precision oncology kinase inhibitors (Ruxolitinib, Crizotinib).

Its ubiquity is not accidental but driven by three distinct physicochemical attributes:

-

Amphoteric Nature: It acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking peptide bonds and allowing diverse interactions with biological targets (e.g., kinase hinge regions).

-

Tautomeric Equilibrium: The rapid proton transfer between N1 and N2 allows the scaffold to adapt to different binding pocket geometries, though this also presents a challenge in entropic penalties.

-

Metabolic Robustness: Compared to other five-membered heterocycles (e.g., furan, pyrrole), the pyrazole core is remarkably resistant to oxidative metabolism, although N-glucuronidation remains a liability for unsubstituted derivatives.

Physicochemical Architecture

Electronic Structure & Tautomerism

The pyrazole ring is a

Key Parameters:

-

Basicity (pKa of conjugate acid): ~2.5 (Significantly lower than imidazole's ~7.0).[1]

-

Acidity (pKa of NH): ~14.0 (Deprotonation requires strong bases like NaH or alkoxides).

-

Dipole Moment: ~2.2 D (High polarity facilitates water solubility).

Tautomeric Equilibrium Visualization

In unsubstituted pyrazoles, the annular tautomerism is fast. In drug design, locking this tautomerism via N-substitution is critical to minimize the entropic cost of binding.

Figure 1: Tautomeric equilibrium of the pyrazole core. In solution, these forms interconvert rapidly.[2] Binding pockets often select one specific tautomer, necessitating N-substitution in lead optimization.

Synthetic Strategies: The Regioselectivity Challenge

The primary bottleneck in pyrazole synthesis is regioselectivity . The classical condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) often yields mixtures of regioisomers (1,3- vs 1,5-substituted) which are difficult to separate.

Strategic Decision Matrix

Modern medicinal chemistry employs three main routes to ensure regiocontrol:

| Methodology | Precursors | Regioselectivity | Utility |

| Classical Knorr | Hydrazine + 1,3-Diketone | Low (Mixtures) | Good for symmetrical pyrazoles only. |

| Enaminone Route | Hydrazine + Enaminone | High | Standard for 1,3-disubstituted pyrazoles. Sterics drive selectivity. |

| [3+2] Cycloaddition | Diazoalkanes + Alkynes | Variable | Useful for highly substituted cores; often requires metal catalysis (Ru, Cu). |

| Cross-Coupling | Halogenated Pyrazole + Boronic Acid | Perfect | Best for late-stage functionalization (Suzuki/Buchwald). |

Protocol: Regioselective Synthesis via Enaminones

This protocol avoids the ambiguity of the Knorr synthesis by using an enaminone intermediate, which directs the nucleophilic attack of the hydrazine.

Target: 1-Phenyl-3-methyl-pyrazole (High Selectivity)

Reagents:

-

Acetylacetone (Precursor A)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Phenylhydrazine[3]

-

Ethanol (Solvent)[4]

Step-by-Step Workflow:

-

Enaminone Formation: React Acetylacetone (10 mmol) with DMF-DMA (12 mmol) in refluxing toluene for 4 hours. The terminal methyl group is converted to the dimethylamino-enone. Mechanism: The steric bulk of the dimethylamino group directs the subsequent nucleophilic attack.

-

Cyclization: Evaporate volatiles. Dissolve the crude enaminone in Ethanol (20 mL).

-

Hydrazine Addition: Add Phenylhydrazine (10 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux for 2 hours.

-

Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.

-

Validation: NMR will show a distinct singlet for the pyrazole C4-H (~6.5 ppm) and confirm 1,3-substitution pattern via NOESY (interaction between N-Phenyl and C3-Methyl).

Medicinal Chemistry Applications

The Kinase Hinge Binder

The pyrazole core is a staple in kinase inhibitors. Its ability to form a bidentate hydrogen bond (Donor-Acceptor) mimics the adenine ring of ATP.

Case Study: Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib utilizes a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system is analogous, but pure pyrazoles like Crizotinib illustrate the core well). In Crizotinib, the 5-membered pyrazole ring interacts directly with the hinge region of the ALK kinase.

Metabolic Stability & Bioisosterism

-

Bioisostere: Pyrazole is often used as a bioisostere for phenyl rings (reducing lipophilicity/LogP) or amides (improving hydrolytic stability).

-

Metabolic Liability: The N-unsubstituted pyrazole is prone to Phase II conjugation (N-glucuronidation).[2]

-

Solution: Alkylation or arylation of the N1 position blocks this pathway and locks the active conformation.

-

Watchout: The C4 position is electron-rich and susceptible to oxidative metabolism (CYP450). Electron-withdrawing groups (e.g., F, Cl, CN) at C4 mitigate this.

-

Structure-Activity Relationship (SAR) Map

Figure 2: Generalized SAR logic for the pyrazole scaffold in drug design. N1 and C4 are critical for ADME properties, while C3 and C5 drive potency and selectivity.

Quantitative Data: FDA-Approved Pyrazoles

A comparative analysis of key pyrazole-containing therapeutics highlights the scaffold's versatility.[1][2][4][5][6]

| Drug Name | Target | Indication | Pyrazole Role | Binding Mode |

| Celecoxib | COX-2 | Inflammation | Scaffold/Spacer | Positions sulfonamide into the COX-2 side pocket; Rigidifies structure. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder | Forms bidentate H-bonds with the kinase hinge region (ATP mimetic). |

| Crizotinib | ALK/ROS1 | NSCLC | Hinge Binder | Pyrazole N2 accepts H-bond from hinge; C3 substituent fills hydrophobic pocket. |

| Axitinib | VEGFR | Renal Cell Ca. | Scaffold | Links two aryl systems; participates in water-mediated H-bonding. |

| Avapritinib | KIT/PDGFRA | GIST | Core Structure | Central scaffold orienting the warhead and tail. |

Future Directions: Fused Systems & C-H Activation

The frontier of pyrazole chemistry lies in fused systems (e.g., pyrazolo[1,5-a]pyrimidines) and Late-Stage Functionalization (LSF) .

-

Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines, offering altered solubility and IP space.

-

C-H Activation: Direct arylation of the pyrazole C-H bonds (using Pd or Ru catalysts) is replacing pre-functionalized starting materials, allowing for rapid library generation ("diversity-oriented synthesis").

References

-

Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.[7][8]Current Organic Chemistry . Link

-

Li, Y., et al. (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.[2][9]Future Medicinal Chemistry . Link

-

Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[1][2][3][4][5][9][10][11][12][13]New Journal of Chemistry . Link

-

FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.U.S. Food and Drug Administration .[1] Link

-

Maddox, J., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators.[14]ACS Medicinal Chemistry Letters . Link

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.Wiley-VCH.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on Chemistry and Therapeutic effect of Pyrazole [ignited.in]

- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

This technical guide details the spectroscopic profiling and structural elucidation of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid , a critical pharmacophore and known metabolite (M-33) of the androgen receptor antagonist Darolutamide (Nubeqa).

Executive Summary & Chemical Context

This compound (CAS: 1401584-94-8) is a chiral pyrazole derivative serving as a key synthetic intermediate and a verified metabolite in the biotransformation of Darolutamide.[1] Its structural integrity is defined by three functional domains: the amphoteric pyrazole core, the ionizable carboxylic acid (C3), and the chiral 1-hydroxyethyl side chain (C5).

-

Molecular Formula:

[2][3] -

Role: Metabolite M-33; Synthetic Precursor.

-

Critical Quality Attribute (CQA): Enantiomeric purity (R/S) and differentiation from its oxidized precursor, 5-acetyl-1H-pyrazole-3-carboxylic acid.

Structural Dynamics & Tautomerism

Researchers must account for annular tautomerism (

Spectroscopic Profile & Data Tables

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the primary identification fingerprint. The molecule ionizes readily in both positive (ESI+) and negative (ESI-) modes.

Table 1: MS Fragmentation Pattern (ESI+)

| Ion Species | m/z (Theoretical) | Structural Assignment | Mechanism of Formation |

| [M+H]⁺ | 157.06 | Protonated Molecular Ion | Base peak in soft ionization. |

| [M+H - H₂O]⁺ | 139.05 | Dehydrated Fragment | Loss of hydroxyl group from ethyl side chain (benzylic-like stabilization). |

| [M+H - H₂O - CO]⁺ | 111.05 | Pyrazole Core Fragment | Subsequent loss of CO from the carboxylic acid moiety. |

| [M-H]⁻ | 155.04 | Deprotonated Molecular Ion | Loss of acidic proton (COOH). |

Analyst Note: The transition

is the most robust Quantifier transition for MRM (Multiple Reaction Monitoring) methods.

Nuclear Magnetic Resonance (NMR)

The reduction of the acetyl group to the hydroxyethyl group is the critical transformation to monitor. The disappearance of the acetyl methyl singlet and the appearance of a methine quartet are diagnostic.

Table 2: ¹H NMR Chemical Shifts (DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH / NH | 12.5 - 13.5 | Broad Singlet | 2H | - | Exchangeable acid/pyrazole protons. |

| C4-H | 6.35 - 6.45 | Singlet | 1H | - | Aromatic pyrazole proton. |

| CH-OH | 5.20 - 5.40 | Broad / Doublet | 1H | - | Hydroxyl proton (often invisible if wet). |

| CH-OH | 4.75 - 4.90 | Quartet | 1H | 6.5 | Chiral methine proton. |

| CH₃ | 1.35 - 1.45 | Doublet | 3H | 6.5 | Methyl group of hydroxyethyl chain. |

Differentiation from Impurity (5-acetyl precursor):

-

Impurity Signal: A sharp singlet at

2.22 ppm (Acetyl -

Target Signal: A doublet at

1.40 ppm (Hydroxyethyl

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (alcohol + acid H-bonding).

-

1680–1710 cm⁻¹: C=O stretch (Carboxylic acid). Note: This is lower energy than the acetyl ketone precursor (~1680 cm⁻¹ vs 1700+ cm⁻¹).

-

1550–1600 cm⁻¹: C=N / C=C Pyrazole ring skeletal vibrations.

Experimental Protocols & Workflows

Analytical Workflow: Structural Elucidation

The following Graphviz diagram outlines the logic flow for confirming the structure of M-33 from a crude reaction mixture.

Figure 1: Decision matrix for the isolation and spectroscopic validation of this compound.

Protocol: NMR Sample Preparation for Labile Protons

To observe the splitting of the hydroxyl proton (CH-OH ) and confirm the secondary alcohol structure, strict anhydrous conditions are required.

-

Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual moisture.

-

Solvent: Use an ampoule of 99.9% DMSO-

(anhydrous). Do not use stock bottles exposed to air. -

Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

inside a glovebox or under a nitrogen stream. -

Acquisition: Run the ¹H spectrum immediately.

-

Validation: If the signal at ~5.3 ppm appears as a doublet (

Hz), the secondary alcohol is confirmed. If it is a broad singlet, proton exchange with water is occurring.

Protocol: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is essential for distinguishing this metabolite from isobaric impurities.

Figure 2: ESI+ Fragmentation pathway. The loss of water (18 Da) is the primary transition, followed by the loss of carbon monoxide.

Scientific Integrity & Causality

The characterization of this molecule relies on the causal link between the reduction of the carbonyl group and the resulting change in magnetic environment of the adjacent protons.

-

Stereochemical Causality: The introduction of the hydroxyl group creates a chiral center at C5. While standard NMR cannot distinguish enantiomers, the presence of the methine quartet confirms the connectivity. To distinguish (R) from (S), Chiral HPLC (e.g., Chiralpak AD-H column) or derivatization with Mosher's acid chloride is required.

-

Tautomeric Equilibrium: The pyrazole N-H proton is mobile. In the solid state, it may exist as a specific tautomer, but in solution, it averages. This explains why the C3 and C5 positions are often chemically equivalent in symmetric pyrazoles, but here, the substitution pattern (COOH vs Hydroxyethyl) breaks symmetry, making C4-H a distinct singlet.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58810614, this compound. Retrieved from [Link]

-

European Medicines Agency (2020). Assessment Report: Nubeqa (Darolutamide). EMA/132667/2020. Retrieved from [Link]

-

Zurth, C., et al. (2021). "Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans." Drug Metabolism and Disposition, 49(6), 420-433.[4] Retrieved from [Link]

-

Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 96412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]

Technical Guide: Solubility Profiling & Handling of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Executive Summary & Structural Analysis

Compound: 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid CAS: 1401584-94-8 (Racemic) | Role: Key Intermediate / Metabolite (Darolutamide)[1]

This guide provides a technical deep-dive into the solubility characteristics and purification strategies for this compound. As a Senior Application Scientist, I emphasize that this compound represents a classic amphiphilic heterocyclic acid . Its solubility is not a static number but a dynamic function of pH, ionic strength, and tautomeric equilibrium .

The molecule features three critical functional motifs that dictate its solvation behavior:

-

Carboxylic Acid (C3-position): Provides pH-dependent solubility (pKa ~3.5–4.0).

-

Pyrazole Ring (NH/N): Acts as both a weak acid (NH, pKa >13) and a weak base (N, pKa ~2.5), facilitating hydrogen bonding.

-

Secondary Alcohol (C5-position): Increases hydrophilicity (LogP < 0) and potential for co-crystal formation.

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Molecular Weight | 156.14 g/mol | Low MW favors rapid dissolution kinetics. |

| XLogP3 | -0.4 (Predicted) | Hydrophilic . Highly soluble in polar solvents; poor in lipophilic carriers. |

| TPSA | 86.2 Ų | High polar surface area suggests strong water interaction. |

| pKa (Acid) | ~3.8 (Predicted) | Soluble as carboxylate anion at pH > 5.0. |

| H-Bond Donors | 3 | High capacity for solvent interaction (water/alcohols). |

Solubility Profile & Solvent Compatibility

The solubility of this compound is dominated by its ionization state. Researchers often face "crashing out" issues during acidification steps because they underestimate the steep solubility drop-off near the isoelectric point.

Solvent Compatibility Matrix

Data derived from structural analysis and standard heterocyclic handling protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Aqueous (Basic) | 1M NaOH, NaHCO₃ | Excellent | Forms highly soluble sodium carboxylate salt. Ideal for extraction. |

| Aqueous (Acidic) | 1M HCl, 0.1% TFA | Moderate to Poor | Protonation of carboxylate reduces solubility. Likely to crystallize/precipitate. |

| Polar Aprotic | DMSO, DMF, DMAc | High | >50 mg/mL expected. Best for stock solutions and bioassays. |

| Polar Protic | Methanol, Ethanol | Good | Solubility decreases with chain length (MeOH > EtOH > IPA). |

| Non-Polar | Hexane, Toluene, DCM | Negligible | Anti-solvent . Use these to force precipitation from organic stocks. |

Mechanism of Action: pH-Dependent Solubility

Understanding the protonation state is critical for purification. The compound exists in equilibrium between the neutral acid (insoluble) and the anionic carboxylate (soluble).

Caption: pH-dependent speciation. Maximum precipitation occurs near pH 3.5–4.5 (Neutral form).

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Do not rely on visual estimation. This gravimetric method provides definitive data.

Reagents: HPLC-grade Water, DMSO, PBS (pH 7.4), 0.1M HCl. Equipment: Shaker incubator, Centrifuge, HPLC-UV or LC-MS.

-

Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours. (48 hours for viscous solvents like PEG).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (prevent particle carryover).

-

Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC against a standard curve.

-

Note: Check the pellet for crystal form changes (polymorphism) using XRPD if solubility is unexpectedly low.

-

Protocol B: Purification via "Acid-Base Swing"

This is the most robust method to purify this intermediate from non-acidic impurities.

Objective: Isolate high-purity acid from a crude reaction mixture.

-

Dissolution (Basification):

-

Suspend crude solid in water (10 mL/g).

-

Slowly add 2M NaOH while monitoring pH. Target pH 9–10 .

-

Result: The compound dissolves as the sodium salt. Non-acidic impurities remain suspended.

-

-

Filtration:

-

Filter the alkaline solution through Celite to remove insoluble impurities.

-

-

Precipitation (Acidification):

-

Cool the filtrate to 5–10°C (improves yield).

-

Slowly add 2M HCl dropwise with vigorous stirring.

-

Critical Step: Watch for cloudiness around pH 5. Continue acidifying to pH 2.0–3.0 .

-

Why? Going slightly below the pKa ensures full protonation and maximum yield.

-

-

Isolation:

-

Stir the slurry for 30 minutes to ripen crystals (prevents filter clogging).

-

Filter via vacuum. Wash cake with ice-cold water (2x) to remove salts.

-

Dry in a vacuum oven at 45°C.

-

Caption: Acid-Base Swing Purification Workflow. Ensures removal of non-acidic organic impurities.

Troubleshooting & Common Pitfalls

| Issue | Cause | Corrective Action |

| Oiling Out | Compound precipitates as an oil instead of a solid during acidification. | Seed the solution with pure crystals at the onset of turbidity. Slow down HCl addition rate. |

| Low Yield | pH not low enough or high water solubility. | Adjust pH to 2.0. Saturate the aqueous phase with NaCl (salting out) to force precipitation. |

| Gel Formation | Rapid precipitation trapping water. | Heat the slurry to 50°C for 30 mins (Ostwald ripening) then cool slowly. |

| Hygroscopicity | The hydroxyethyl group attracts moisture. | Store in a desiccator. Ensure drying temp is <50°C to avoid dehydration of potential hydrates. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58810614, this compound. Retrieved from [Link]

- Bayer Pharma AG.Carboxamide derivative and its diastereomers in stable crystalline form. US Patent US10383853B2. (Describes synthesis and handling of related Darolutamide intermediates).

-

Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[2] (Describes aqueous isolation of the ketone precursor). Retrieved from [Link]

Sources

Tautomerism in Hydroxypyrazole Carboxylic Acids: Mechanistic Insights & Synthetic Applications

Topic: Tautomerism in Hydroxypyrazole Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Hydroxypyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, offering unique bioisosteric properties that bridge the gap between carboxylic acids and heteroaromatic hydrogen-bond donors. However, their utility is frequently complicated by complex tautomeric equilibria involving annular nitrogen migration (1H/2H) and keto-enol transformations (hydroxy- vs. oxo-forms). This guide provides a definitive technical analysis of these equilibria, offering actionable protocols for characterization, synthetic control, and pharmacological optimization.

Mechanistic Analysis of Tautomerism

The chemical behavior of hydroxypyrazole carboxylic acids (e.g., 5-hydroxy-1H-pyrazole-3-carboxylic acid) is governed by a dynamic equilibrium between three primary forms: the OH-form (aromatic enol), the NH-form (pyrazolone), and the CH-form (unconjugated ketone).

The Core Equilibrium Landscape

Unlike simple pyrazoles, the presence of a carboxylic acid moiety at the C3 or C4 position introduces strong electronic bias and intramolecular hydrogen-bonding opportunities (IMHB).

-

The OH-Form (Aromatic): Characterized by a fully aromatic pyrazole ring. This form is often stabilized in non-polar solvents and by intramolecular H-bonds between the carboxylate and the pyrazole NH or OH.

-

The NH-Form (Pyrazolone): Loss of aromaticity in the ring, forming a cyclic amide (lactam). This form is highly polar and is often the dominant species in polar aprotic solvents (DMSO) and aqueous media.

-

The CH-Form: The proton resides on C4. While less common in carboxylic acids due to the destabilizing electron-withdrawing effect of the carboxyl group, it becomes relevant in specific substitution patterns (e.g., 4,4-disubstituted derivatives).

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways defining this scaffold.

Analytical Characterization Strategies

Accurate assignment of the dominant tautomer is critical for structure-activity relationship (SAR) studies. Standard LC-MS is insufficient due to rapid proton exchange.

NMR Spectroscopy (The Gold Standard)

Solution-state NMR provides the most reliable method for determining tautomeric ratios.

| Parameter | OH-Form (Enol) Characteristics | NH-Form (Keto) Characteristics | Mechanistic Insight |

| ~155 - 163 ppm | ~165 - 175 ppm | The carbonyl carbon in the keto form is more deshielded than the enolic C-OH. | |

| ~90 - 95 ppm | ~40 - 50 ppm (if CH form) | C4 is sp² in OH/NH forms but sp³ in the CH form. | |

| Distinct Pyridine-like (~250 ppm) & Pyrrole-like (~150 ppm) | Two Amide-like nitrogens (shifted upfield) | Diagnostic for ring aromaticity loss. | |

| Distinct coupling if ring protons exist | Often broadened due to exchange | Exchange rates in DMSO often coalesce signals. |

Expert Insight: In DMSO-d6, hydroxypyrazole carboxylic acids frequently exist as a mixture of OH and NH forms. To "freeze" the equilibrium for analysis, lower the temperature to 250K or use variable-temperature (VT) NMR to observe coalescence.

X-Ray Crystallography

Warning: Solid-state structures often reflect the most efficient crystal packing (often dimers of the OH-form) rather than the biologically relevant solution state. Do not rely solely on X-ray data for docking simulations.

Synthetic Implications: Controlling Selectivity

The tautomeric nature of the scaffold creates ambiguity during alkylation reactions (e.g., synthesis of N-alkyl vs. O-alkyl derivatives).

Alkylation Selectivity Rules

-

N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides) and weak bases (

) in polar aprotic solvents (DMF). -

O-Alkylation (Kinetic Control): Favored by hard electrophiles (sulfonates) and silver salts (

), which coordinate the nitrogen lone pair, forcing reaction at oxygen. -

Carboxyl Interference: The carboxylic acid must often be protected (as an ester) to prevent competitive esterification or zwitterion formation that alters N-nucleophilicity.

Workflow: Selective N-Alkylation

The following diagram outlines the decision tree for selective functionalization.

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( ) via NMR

Purpose: To quantify the ratio of OH-form to NH-form in solution.

-

Sample Preparation: Dissolve 5-10 mg of the hydroxypyrazole carboxylic acid in 0.6 mL of DMSO-d6 (dried over molecular sieves).

-

Acquisition:

-

Acquire a standard

H NMR at 298 K. -

Acquire a

C NMR (minimum 512 scans) to resolve the C3/C5/C=O signals. -

Crucial Step: Perform a

H-

-

-

Calculation:

-

Integrate distinct signals (if slow exchange).

-

If signals are averaged (fast exchange), calculate

using the weighted average chemical shift formula:

-

Protocol B: Regioselective N-Alkylation

Purpose: To synthesize N-substituted pyrazolone derivatives while minimizing O-alkylation.

-

Esterification: Convert the carboxylic acid to the ethyl ester using

in EtOH (Reflux, 2h). Evaporate to dryness. -

Alkylation:

-

Dissolve the ester (1.0 eq) in anhydrous DMF (0.2 M).

-

Add

(1.5 eq) and stir for 15 min at RT. -

Add the alkyl halide (1.1 eq) dropwise.

-

Stir at 60°C for 4-12h. Monitor by TLC/LC-MS.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Hydrolysis: Saponify the ester using LiOH (2.0 eq) in THF/H2O (1:1) to regenerate the carboxylic acid.

Biological & Pharmacological Implications[1][2][3][4]

Bioisosterism and Binding

The hydroxypyrazole carboxylic acid scaffold acts as a bidentate ligand .

-

Metal Chelation: In metalloenzymes (e.g., Carbonic Anhydrase, Histone Deacetylases), the enolic oxygen and the adjacent nitrogen can chelate metal ions (

, -

Permeability: The NH-form (pyrazolone) is significantly more polar (

) than the aromatic OH-form. Masking the tautomer via N-alkylation or O-alkylation can modulate membrane permeability.

Drug Design Heuristic

-

Targeting an H-bond Acceptor? Design the N-alkylated pyrazolone (forces the carbonyl acceptor).

-

Targeting an H-bond Donor? Design the hydroxypyrazole (aromatic OH donor).

References

-

Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole. Taylor & Francis Online. Available at: [Link][1]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (MDPI). Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (ACS). Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (NIH/PMC). Available at: [Link]

-

Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. ResearchGate. Available at: [Link]

Sources

Strategic Synthesis of Pyrazole-3-Carboxylic Acid: A Technical Guide

Topic: Literature Review of Pyrazole-3-Carboxylic Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole-3-carboxylic acid scaffold is a linchpin in modern medicinal chemistry, serving as the structural core for blockbuster drugs like sildenafil (Viagra), rimonabant, and the androgen receptor antagonist darolutamide. While theoretically simple, the synthesis of this moiety is often plagued by regioselectivity issues (

This guide moves beyond basic textbook definitions to analyze the three dominant synthetic pathways: Knorr Cyclocondensation , [3+2] Dipolar Cycloaddition , and Oxidative Functionalization . We prioritize scalable, regiocontrolled, and "green" methodologies suitable for high-value pharmaceutical intermediate production.

The Mechanistic Foundation: Knorr Cyclocondensation

The Knorr reaction remains the industrial standard due to the availability of starting materials. It involves the condensation of hydrazines with 1,3-dielectrophiles. For pyrazole-3-carboxylic acid, the specific dielectrophile is often a derivative of oxalacetate (e.g., diethyl oxalacetate).

The Regioselectivity Challenge

When using unsubstituted hydrazine (

-

Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the electron-donating alkyl group) attacks the most electrophilic carbonyl.

-

Steric Control: Bulky groups on the hydrazine or the diketone can invert this preference.[1]

Solvent-Directed Regiocontrol

Recent literature highlights the "fluorine effect."[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity. These solvents act as hydrogen-bond donors, stabilizing specific transition states and carbonyl intermediates, often pushing selectivity ratios from a messy 60:40 to >95:5.

Advanced Strategy: [3+2] Dipolar Cycloaddition

For scaffolds sensitive to the acidic/basic conditions of Knorr synthesis, [3+2] cycloaddition offers a convergent alternative.

Diazoacetate & Alkynes

The reaction between ethyl diazoacetate (EDA) and terminal alkynes is a classic route. While historically requiring high temperatures or metal catalysts (Cu, Ru), modern "green" chemistry has optimized this using aqueous micellar catalysis .

-

Mechanism: EDA acts as the 1,3-dipole.[2] The alkyne is the dipolarophile.

-

Green Advancement: Using the surfactant TPGS-750-M allows this reaction to proceed in water at room temperature. The micelles create a lipophilic core that concentrates the reactants, accelerating the rate without organic solvents.

Functional Group Interconversion: Oxidative Routes

When the pyrazole ring is already formed (e.g., available as 3-methylpyrazole), oxidation is the most direct route to the carboxylic acid.

Permanganate Oxidation

Potassium permanganate (KMnO

-

Critical Parameter: Temperature control (70–90°C) is vital. Exceeding this can lead to decarboxylation or ring degradation.

-

Self-Validating Endpoint: The reaction is self-indicating; the purple permanganate color disappears, and brown MnO

precipitates, signaling completion.

Comparative Data Analysis

| Parameter | Knorr Cyclocondensation | [3+2] Cycloaddition | KMnO |

| Primary Substrates | Hydrazine + Diethyl Oxalacetate | Ethyl Diazoacetate + Alkynes | 3-Methylpyrazole |

| Atom Economy | Moderate (Loss of H | High (Additive) | Low (MnO |

| Regioselectivity | Variable (Solvent dependent) | High (Catalyst dependent) | Pre-determined by substrate |

| Scalability | High (Industrial Standard) | Moderate (Safety concerns with Diazo) | High |

| Key Risk | Isomer separation required | Explosion hazard (Diazo) | Over-oxidation |

Detailed Experimental Protocols

Protocol A: Synthesis via Diethyl Oxalacetate (Knorr)

Adapted from industrial protocols for Darolutamide intermediates.

-

Preparation of Electrophile: In a reactor, dissolve diethyl oxalate (1.0 eq) and the ketone partner (e.g., acetone or butanone derivative) in ethanol. Add sodium ethoxide (1.1 eq) slowly at 0°C to generate the sodium enolate of diethyl oxalacetate in situ.

-

Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise. Maintain temperature <20°C to prevent uncontrolled exotherms.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours.

-

Workup: Evaporate ethanol. Dissolve residue in water.[4] Acidify with HCl to pH 2.[5] The ester/acid precipitate is collected by filtration.

-

Validation:

H NMR should show the pyrazole C4-H singlet around

Protocol B: Oxidation of 3-Methylpyrazole

Based on standard KMnO

-

Dissolution: Dissolve 3-methylpyrazole (10 g) in water (100 mL). Heat to 70°C.

-

Oxidation: Add KMnO

(2.5 eq) portion-wise over 1 hour. Note: Vigorous stirring is required to manage MnO -

Reaction: Stir at 80°C for 3 hours until the purple color persists (check with filter paper spot test).

-

Clarification: Add a few drops of ethanol to quench excess oxidant. Filter hot through Celite to remove MnO

. -

Isolation: Concentrate the filtrate to half volume. Acidify with conc. HCl to pH 1–2. Cool to 4°C overnight.

-

Yield: Filter white crystals of pyrazole-3-carboxylic acid.

Visualizing the Pathways

Diagram 1: Strategic Reaction Pathways

This diagram illustrates the three primary routes to the target scaffold.

Caption: Overview of convergent synthetic routes. Blue paths indicate ring formation; Red path indicates functional group modification.

Diagram 2: Regioselectivity Decision Tree

A logic flow for selecting conditions to maximize the desired isomer during

Caption: Decision matrix for optimizing regioselectivity. Fluorinated solvents (green path) offer superior control over standard ethanol.

References

-

Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 2008. Link

-

Vinciarelli, G., et al. "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis."[2] ChemistrySelect, 2020. Link

-

Janin, Y. L. "Preparation and chemistry of 3/5-pyrazolecarboxylic acids."[6] Chemical Reviews, 2012. Link

-

Orion Corporation. "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid."[4] Technical Disclosure Commons, 2022. Link

-

Popova, E. A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Molecules, 2017.[7] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in medicinal chemistry and a key intermediate for the androgen receptor antagonist Darolutamide .[1]

While historical routes rely on hazardous [3+2] cycloadditions using diazo compounds, this guide focuses on the Ketal-Claisen Condensation Strategy . This route offers superior regiocontrol, safety, and scalability by utilizing a masked acetyl group (3,3-dimethoxy-2-butanone) to direct the initial condensation and protect the ketone functionality during pyrazole ring formation.

Strategic Analysis & Chemical Logic

The Regioselectivity Challenge

Synthesizing 3,5-disubstituted pyrazoles with distinct carbonyl functionalities (acid vs. ketone) is non-trivial due to:

-

Tautomerism: The 3- and 5-positions are chemically equivalent in unsubstituted pyrazoles (1H-tautomerism), but distinct in intermediates.

-